3-(Pyrrolidin-3-yl)pyridine

Beschreibung

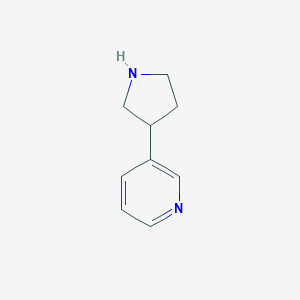

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-pyrrolidin-3-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZDYUPZUHCHFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933903 |

Source

|

| Record name | 3-(Pyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150281-46-2 |

Source

|

| Record name | 3-(Pyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 3-(Pyrrolidin-3-yl)pyridine Scaffold

An In-depth Technical Guide to the Synthesis of 3-(Pyrrolidin-3-yl)pyridine: Pathways and Mechanisms

The this compound scaffold is a privileged structural motif in modern medicinal chemistry. As a saturated N-heterocycle, the pyrrolidine ring offers a three-dimensional architecture that allows for precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets.[1] Its combination with the aromatic pyridine ring, a common pharmacophore, creates a versatile building block found in numerous biologically active compounds and approved pharmaceuticals.[2][3] This guide provides a comprehensive overview of the primary synthetic strategies for constructing this valuable molecule, aimed at researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer field-proven insights into the rationale behind key procedural choices.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic analysis of this compound reveals several logical bond disconnections, which form the basis of the most common synthetic strategies. The primary disconnection points are the C-C bond between the two rings and the C-N bonds within the pyrrolidine ring itself.

Caption: Workflow for catalytic hydrogenation.

Experimental Protocol: Hydrogenation of 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine

A common precursor strategy involves the hydrogenation of a protected intermediate, such as an N-benzyl derivative, which serves a dual purpose: the hydrogenation simultaneously reduces the precursor and removes the benzyl protecting group (hydrogenolysis).

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (5.00 g, 21.0 mmol) in ethanol (100 mL) in a hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) (0.50 g, 10 wt%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).

-

Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol/ammonium hydroxide (e.g., 95:5:0.5) to afford this compound as a pale oil. [4]

Parameter Value Reference Starting Material 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine [4] Catalyst 10% Pd/C [4] Solvent Ethanol [4] H₂ Pressure 50 psi [4] | Yield | 69% | [4]|

Causality and Insights:

-

Choice of Catalyst: Palladium on Carbon (Pd/C) is highly effective for both olefin hydrogenation and benzyl group hydrogenolysis, making it ideal for this dual transformation.

-

Solvent: Ethanol is a good solvent for the substrate and does not interfere with the catalytic process.

-

Protecting Group: The N-benzyl group is a convenient choice as it is readily cleaved under standard hydrogenation conditions, avoiding a separate deprotection step.

Pathway 2: Enantioselective Synthesis via Chiral Precursors

For pharmaceutical applications, controlling the stereochemistry of the pyrrolidine ring is paramount, as different enantiomers can have vastly different biological activities. [1]A robust strategy involves starting with an enantiopure building block, such as (R)- or (S)-N-Boc-3-hydroxypyrrolidine, and constructing the final molecule from there.

Mechanism: Nucleophilic Aromatic Substitution (SₙAr) or Cross-Coupling

This pathway involves converting the hydroxyl group of the chiral pyrrolidine into a good leaving group (e.g., mesylate or tosylate) or a nucleophile. This intermediate can then be coupled with a suitable pyridine derivative.

-

SₙAr: A highly activated pyridine ring (e.g., with an electron-withdrawing group and a halogen at the desired position) can react with a pyrrolidine nucleophile.

-

Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): A more versatile approach involves coupling a pyrrolidine derivative (e.g., a boronic ester or an amine) with a halogenated pyridine (e.g., 3-bromopyridine) using a transition metal catalyst like palladium. [5]

Experimental Protocol: Synthesis from (R)-N-Boc-3-hydroxypyrrolidine

This protocol outlines a hypothetical but mechanistically sound sequence involving activation of the hydroxyl group followed by coupling.

Part A: Mesylation of (R)-N-Boc-3-hydroxypyrrolidine

-

Dissolution: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. [6]2. Cooling: Cool the solution to 0 °C in an ice bath.

-

Activation: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Part B: Suzuki Coupling with 3-Pyridylboronic Acid (Note: This requires conversion of the mesylate to a halide, then formation of a suitable coupling partner, or direct coupling if conditions allow. A more direct route might involve a different coupling strategy, but the principle of using the chiral block remains.)

A more common industrial approach is to use the chiral pyrrolidine as a nucleophile to displace a leaving group on the pyridine ring.

Caption: Enantioselective synthesis workflow.

Part C: Boc Deprotection

-

Dissolution: Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane.

-

Acidolysis: Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.

-

Isolation: Concentrate the solvent under reduced pressure. If HCl was used, the product is isolated as the hydrochloride salt. The free base can be obtained by neutralizing with a base (e.g., NaOH or NaHCO₃) and extracting with an organic solvent.

Causality and Insights:

-

Chiral Pool Synthesis: This approach leverages a readily available, enantiopure starting material from the "chiral pool" to ensure the final product's stereochemical integrity. [7]* Protecting Group Strategy: The N-Boc group is essential. It prevents the pyrrolidine nitrogen from acting as a competing nucleophile during the activation and coupling steps and increases solubility in organic solvents. [6][8]Its lability to acid allows for a clean and efficient final deprotection step under mild conditions. [8]

Pathway 3: Pyrrolidine Ring Formation via Cyclization

An alternative to coupling two pre-formed rings is to build the pyrrolidine ring onto a pyridine scaffold. This is often achieved through intramolecular cyclization reactions. A powerful modern example is the borrowing hydrogen methodology.

Mechanism: Iridium-Catalyzed Borrowing Hydrogen

The "borrowing hydrogen" (BH) methodology is an elegant, atom-efficient process for forming C-N bonds. [9]An iridium catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes condensation with an amine to form an imine. Finally, the catalyst returns the hydrogen to the imine, reducing it to the corresponding amine and regenerating the catalyst. When applied to a substrate with both an amine and a diol, this can lead to a cascade of reactions resulting in a heterocycle.

For the synthesis of a 3-substituted pyrrolidine, one could envision a reaction between a 3-pyridyl-substituted amine and a four-carbon diol like 1,4-butanediol, though a more common BH approach involves aminating a triol with a primary amine. [9]

Experimental Protocol: Iridium-Catalyzed Synthesis of N-Benzyl-3-hydroxypyrrolidine

While not forming the target molecule directly, this protocol for a related structure demonstrates the core principles of the BH methodology, which could be adapted.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed tube under an argon atmosphere, combine 1,2,4-butanetriol (0.4 mmol), benzylamine (0.8 mmol, 2 eq), the Iridium catalyst [Ir(cod)Cl]₂ (1-2 mol%), and a suitable ligand (e.g., a phosphine ligand) in a solvent like amyl alcohol (0.3 M). [9]2. Reaction: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for 12-24 hours.

-

Monitoring: Monitor the formation of the N-benzyl-3-hydroxypyrrolidine product by GC-MS or NMR of an aliquot.

-

Workup & Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the product.

| Parameter | Value | Reference |

| Substrates | 1,2,4-Butanetriol, Primary Amine | [9] |

| Catalyst | Iridium(III) complex | [9] |

| Methodology | Borrowing Hydrogen (BH) | [9] |

| Key Feature | In situ generation of carbonyls | [9] |

Causality and Insights:

-

Atom Economy: The BH methodology avoids the need for pre-oxidizing the alcohol to an aldehyde and using stoichiometric reducing agents, making it highly atom-economical. The only byproduct is water.

-

Catalyst System: The choice of iridium catalyst and ligand is crucial for efficiency and selectivity. The catalyst must be competent in both the dehydrogenation and hydrogenation steps of the cycle.

Summary and Outlook

The synthesis of this compound can be achieved through several distinct and effective pathways. The optimal choice depends on the specific requirements of the project, such as scale, cost, and the need for stereochemical control.

-

Catalytic Hydrogenation is a powerful method for large-scale synthesis, especially when a suitable unsaturated precursor is available. Its main drawback can be selectivity and the need for high-pressure equipment.

-

Enantioselective Synthesis from Chiral Precursors is the gold standard for pharmaceutical development. It provides absolute stereocontrol, and the use of Boc protection allows for a wide range of subsequent chemical manipulations. This is often the most reliable, albeit multi-step, approach.

-

Modern Cyclization Methods like the Borrowing Hydrogen strategy represent the cutting edge of efficient and sustainable synthesis. While requiring specialized catalysts, they offer high atom economy and novel routes to complex heterocyclic structures.

Future research will likely focus on developing more direct and highly enantioselective catalytic methods that combine the efficiency of hydrogenation with the precision of asymmetric synthesis, further streamlining access to this vital medicinal chemistry scaffold.

References

- ChemicalBook. (n.d.). 3-Pyrrolidin-3-ylpyridine synthesis.

- Nature Communications. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Horizon of Pharmaceutical Intermediates: Focus on Pyridine and Pyrrolidine Chemistry.

- Alchemist-chem.com. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China.

- MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane.

- ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- National Institutes of Health. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ResearchGate. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.

- ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.

- BenchChem. (n.d.). Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

- Guidechem. (n.d.). What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone?.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Pyrrolidin-3-ylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Pyrrolidin-3-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-3-yl)pyridine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. This molecule uniquely combines the structural features of a pyridine ring and a pyrrolidine ring, both of which are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals.[1] The pyrrolidine ring, a five-membered saturated heterocycle, offers three-dimensional structural diversity, which is increasingly sought after in modern drug design to enhance target specificity and improve physicochemical properties.[1] The pyridine moiety, an aromatic six-membered heterocycle, is a common feature in numerous drugs and natural products, often contributing to binding interactions with biological targets.[2] This guide provides a comprehensive overview of the chemical identifiers, synthesis, properties, and applications of this compound, with a focus on its role as a valuable building block in drug discovery and development.

Chemical Identifiers and Physical Properties

Accurate identification of a chemical entity is paramount for research and development. This compound is most commonly referenced by its CAS (Chemical Abstracts Service) number. It is important to distinguish between the free base and its salt forms, which may have different CAS numbers.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| CAS Number (Free Base) | 150281-46-2 | [3][4][5] |

| CAS Number (Dihydrochloride) | 635309-61-4 | [6][7] |

| Molecular Formula | C₉H₁₂N₂ | [4] |

| Molecular Weight | 148.21 g/mol | [4] |

| InChI | InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |

| InChIKey | JNZDYUPZUHCHFK-UHFFFAOYSA-N | |

| SMILES | C1CNCC1C2=CN=CC=C2 |

Note: Physical property data for this compound is not extensively reported in publicly available literature. The data for its isomers, such as 3-(pyrrolidin-2-yl)pyridine (nornicotine), is more common but should not be used interchangeably. For instance, the boiling point of 3-(pyrrolidin-2-yl)pyridine is approximately 270-275 °C.[8][9] It is recommended that experimental determination of the physical properties of this compound be performed for any application requiring this information.

Synthesis of this compound

The synthesis of this compound typically involves the construction of a protected form of the molecule, followed by a deprotection step. The use of protecting groups on the pyrrolidine nitrogen is crucial to control reactivity during the synthesis of the core structure. Common protecting groups include the benzyl (Bn) and tert-butyloxycarbonyl (Boc) groups.

General Synthetic Strategy

A common approach involves the synthesis of an N-protected 3-(pyridin-3-yl)pyrrolidine derivative. This can be achieved through various synthetic routes, including multi-step sequences starting from commercially available precursors.[10] Once the protected intermediate is obtained, the final step is the removal of the protecting group to yield the target compound.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Deprotection of N-Benzyl-3-(pyridin-3-yl)pyrrolidine

A frequently employed method for the deprotection of N-benzyl amines is catalytic hydrogenation.

Starting Material: 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine[11]

Reaction:

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used to accelerate the reaction).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation to afford this compound as a pale orange oil.[11]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural components are present in a number of compounds targeting various biological systems.

Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

A significant area of interest for this scaffold is in the development of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological and pathological processes in the central and peripheral nervous systems.[12] Nicotine, the primary psychoactive component of tobacco, is itself a 3-(pyrrolidin-2-yl)pyridine derivative and a potent agonist of nAChRs.[13]

Derivatives of this compound have been investigated as potential modulators of nAChR activity. For instance, compounds incorporating this scaffold have been designed and synthesized to explore their binding affinity and functional activity at different nAChR subtypes.[14][15] The development of subtype-selective nAChR ligands is a key strategy for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, with potentially fewer side effects.[12] The interaction of nicotinic agonists with nAChRs typically involves a cation-π interaction with a tryptophan residue in the receptor's binding site and hydrogen bonding with backbone atoms.[16] The pyridine nitrogen of the ligand often acts as a hydrogen bond acceptor.[16]

Caption: Role of this compound derivatives as nAChR ligands.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond nAChR modulation. The pyrrolidine ring is a common motif in a wide range of FDA-approved drugs with diverse therapeutic indications. The pyridine ring is also a key pharmacophore in many antibacterial, anticancer, and other therapeutic agents.[17][18][19][20][21] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential activities in various disease areas. For example, it can be used as a precursor for the synthesis of 3-[1-(4-iodobenzoyl)pyrrolidin-3-yl]pyridine, a more complex derivative.[22]

Analytical Methods

The analysis of this compound and its derivatives is crucial for ensuring purity, and for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyridine-containing compounds.

General HPLC Method for Pyridine Derivatives

A reverse-phase HPLC method is often suitable for the analysis of hydrophilic pyridine derivatives.[23][24]

Typical Chromatographic Conditions:

-

Column: C18 stationary phase

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to optimize the retention and peak shape of the basic pyridine compound.

-

Detection: UV detection is commonly used, as the pyridine ring exhibits strong absorbance in the UV region (typically around 254-260 nm).

-

Mode: Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery and medicinal chemistry. Its unique combination of a pyrrolidine and a pyridine ring makes it an attractive scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system, such as nicotinic acetylcholine receptors. While detailed information on its physical properties and specific analytical methods is limited, the established synthetic routes and the known biological importance of its constituent rings underscore its value as a key building block for the development of new medicines. Further research into the synthesis of its derivatives and their biological evaluation will undoubtedly continue to expand the therapeutic potential of this versatile molecule.

References

-

Li Petri, G., Spano, V., D'Anca, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

-

2a biotech. (n.d.). This compound DIHYDROCHLORIDE. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Alchemist-chem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-pyrrolidin-2-yl-pyridine. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 3-Pyrrolidin-3-ylpyridine sesquihydrochloride. Retrieved from [Link]

-

Xu, Z., Zhang, Y., Wang, Y., et al. (2016). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3587. Available at: [Link]

-

Campos, K. R., Klapars, A., Waldman, J. H., et al. (2006). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 83, 83. Available at: [Link]

-

LookChem. (n.d.). Cas 1234482-85-9,3-[1-(4-iodobenzoyl)pyrrolidin-3-yl]pyridine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 150281-46-2,3-Pyrrolidin-3-ylpyridine. Retrieved from [Link]

-

Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169-4194. Available at: [Link]

-

Ondachi, P. W., Castro, A. H., Bartkowiak, J. M., et al. (2013). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 56(17), 6958-6973. Available at: [Link]

-

Jin, L., Wang, Y., Li, J., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. Available at: [Link]

-

Shchegravin, E. V., & Zavarzin, I. V. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7291. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). 3-(Pyrrolidin-1-yl)pyridine. Retrieved from [Link]

-

Carroll, F. I., Blough, B. E., Damaj, M. I., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(17), 5484-5495. Available at: [Link]

-

Rahman, M., Emran, T. B., & Islam, M. S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4193. Available at: [Link]

-

Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Available at: [Link]

-

Gancia, E., & Gomeni, R. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Italica de Anestesiologia, Rianimazione, Terapia Intensiva e del Dolore, 74(2), 113-128. Available at: [Link]

-

Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]

-

Xiu, X., Puskar, N. L., Shanata, J. A. P., et al. (2009). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 106(45), 18953-18958. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2023). Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

Sources

- 1. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. CAS:150281-46-2, 3-(吡咯烷-3-基)吡啶-毕得医药 [bidepharm.com]

- 5. CAS [chemicalbook.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 3-Pyrrolidin-3-yl-pyridinedihydrochloride | 635309-61-4 [chemicalbook.com]

- 8. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. mdpi.com [mdpi.com]

- 11. 3-Pyrrolidin-3-ylpyridine synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]

- 14. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cas 1234482-85-9,3-[1-(4-iodobenzoyl)pyrrolidin-3-yl]pyridine | lookchem [lookchem.com]

- 23. helixchrom.com [helixchrom.com]

- 24. helixchrom.com [helixchrom.com]

- 25. benchchem.com [benchchem.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(Pyrrolidin-3-yl)pyridine

Introduction: The Strategic Importance of the 3-(Pyrrolidin-3-yl)pyridine Core

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, leading to the development of a diverse range of therapeutic agents. The this compound core is a quintessential example of such a scaffold. Its strategic combination of a basic pyrrolidine ring and an aromatic pyridine moiety has proven to be a fertile ground for the discovery of potent and selective ligands for various receptors, most notably the nicotinic acetylcholine receptors (nAChRs). This guide provides an in-depth technical exploration of the discovery, history, and synthetic evolution of this crucial pharmacophore, tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic strategies and the pharmacological rationale that propelled this scaffold to the forefront of neuroscience research.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[2] When coupled with the pyridine ring, a bioisostere of benzene with enhanced pharmacokinetic properties, the resulting bicyclic structure offers a unique combination of stereochemistry, basicity, and aromaticity that is highly amenable to medicinal chemistry optimization.[1]

The Genesis: From Tobacco Alkaloids to Selective Neuromodulators

The story of this compound is intrinsically linked to the long history of research into nicotine and its effects on the nervous system. Nicotine, the principal alkaloid in tobacco, was first isolated in 1828, and its structure was confirmed by synthesis in 1904.[3][4] For decades, nicotine and its closest analogue, nornicotine (3-(pyrrolidin-2-yl)pyridine), were primarily subjects of toxicological and addiction studies.

The paradigm shifted in the mid-1980s with the discovery of nicotine's positive effects on memory and cognition in animal studies.[3] This spurred a new era of research into the therapeutic potential of compounds that could selectively modulate nicotinic acetylcholine receptors (nAChRs). The "cholinergic hypothesis" of Alzheimer's disease, which posits that cognitive decline is associated with a loss of cholinergic neurotransmission, further fueled the quest for nAChR agonists as potential treatments for neurodegenerative disorders.

It was within this context of burgeoning interest in selective nAChR modulators that the this compound scaffold emerged as a key area of investigation. While the precise first synthesis of the parent this compound is not prominently documented in seminal, early literature which focused heavily on the naturally occurring 2-substituted isomer (nornicotine), its synthesis is achievable through established organic chemistry principles. The logical synthetic routes would involve the creation of a protected pyrrolidine precursor followed by deprotection, a common strategy in heterocyclic chemistry.

Synthetic Evolution: Crafting the Core and its Progeny

The synthesis of this compound and its derivatives has evolved to allow for greater control over stereochemistry and functionalization, critical for optimizing pharmacological activity.

Early Approaches and Foundational Syntheses

Early synthetic efforts in this area were largely focused on the naturally occurring nicotine and nornicotine isomers. The synthesis of racemic nornicotine often involves the reduction of myosmine.[5] Enantioselective syntheses of nornicotine have been developed, for instance, through the use of chiral auxiliaries or enzymatic resolutions, highlighting the importance of stereochemistry in biological activity.[6][7]

A general and instructive approach to the this compound core involves the synthesis of a protected intermediate, such as 3-(1-benzylpyrrolidin-3-yl)pyridine, followed by a debenzylation step.

Illustrative Synthetic Pathway: From Protected Intermediate to the Core Scaffold

Caption: A generalized synthetic approach to the this compound core.

A more direct and versatile method for the synthesis of substituted pyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which provides direct access to 3-aryl pyrrolidines.[8]

Stereoselective Syntheses: A Gateway to Potency and Selectivity

The development of stereoselective synthetic methods has been a major breakthrough, enabling the preparation of enantiomerically pure this compound derivatives. This is crucial as the stereochemistry of the pyrrolidine ring significantly influences binding affinity and functional activity at nAChR subtypes.

Experimental Protocol: Enantioselective Synthesis of a Nornicotine Analogue

The following protocol is adapted from a general procedure for the enantioselective synthesis of minor tobacco alkaloids and illustrates a key strategy for achieving stereocontrol.[7]

-

Formation of Chiral Ketimine:

-

Condense 3-(aminomethyl)pyridine with a chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, in an appropriate solvent like toluene.

-

Remove water azeotropically to drive the reaction to completion.

-

Purify the resulting chiral ketimine by column chromatography.

-

-

Enantioselective C-Alkylation:

-

Treat the chiral ketimine with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding anion.

-

React the anion with a suitable electrophile (e.g., an alkyl halide) to introduce the desired substituent at the carbon alpha to the imine.

-

-

N-Deprotection and Cyclization:

-

Hydrolyze the ketimine under acidic conditions to remove the chiral auxiliary and liberate the primary amine.

-

Induce base-catalyzed intramolecular ring closure to form the pyrrolidine ring, yielding the enantiomerically enriched nornicotine analogue.

-

Pharmacological Significance: Targeting Nicotinic Acetylcholine Receptors

The primary therapeutic interest in the this compound scaffold lies in its ability to selectively target neuronal nAChRs. These ligand-gated ion channels are widely distributed throughout the central nervous system and are implicated in a variety of physiological processes, including learning, memory, and attention.[3] Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, making them attractive drug targets.

Signaling Pathway of nAChR Activation

Caption: Simplified signaling pathway of nAChR activation by a this compound-based agonist.

Key Derivatives and Their Therapeutic Promise

The versatility of the this compound core is best illustrated by the development of several potent and selective nAChR agonists by pharmaceutical companies.

ABT-418: A Pioneering Nootropic and Anxiolytic Agent

Developed by Abbott Laboratories, ABT-418 ((S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole) was one of the early and significant derivatives that demonstrated the therapeutic potential of this class of compounds.[7] Although not a direct this compound derivative (it is a 2-yl isomer), its discovery was a landmark in the field and heavily influenced subsequent research. ABT-418 acts as a selective agonist at α4β2 and α7 nAChR subtypes and has shown nootropic (cognitive-enhancing), neuroprotective, and anxiolytic effects in preclinical and early clinical studies for Alzheimer's disease and ADHD.[7][9][10]

A-84543: A Highly Selective α4β2 nAChR Agonist

A-84543, also developed by Abbott, is a potent and highly selective agonist for the α4β2 subtype of nAChRs.[11] This compound has been instrumental as a research tool for elucidating the structure and function of this specific receptor subtype and has served as a lead compound for the development of numerous other analogues.[11]

Table 1: Comparative Binding Affinities of Key nAChR Ligands

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| (-)-Nicotine | α4β2 nAChR | 1 |

| ABT-418 | α4β2 nAChR | 2.85 |

| A-84543 | α4β2 nAChR | 0.15 |

| A-84543 | α7 nAChR | 340 |

Note: Binding affinities can vary depending on the experimental conditions and tissue source. Data is compiled from multiple sources for illustrative purposes.[5][11]

Conclusion and Future Directions

The journey of the this compound scaffold from a conceptual analogue of a natural toxin to a privileged structure in modern medicinal chemistry is a testament to the power of rational drug design. Its history is a compelling narrative of how a deeper understanding of a biological target, in this case, the nicotinic acetylcholine receptor, can drive chemical innovation. The development of sophisticated, stereoselective synthetic routes has unlocked the full potential of this scaffold, enabling the fine-tuning of pharmacological properties to achieve subtype selectivity and desired therapeutic effects.

For researchers and drug development professionals, the this compound core continues to offer exciting opportunities. Future research will likely focus on the development of allosteric modulators and biased agonists that can offer even greater selectivity and improved side-effect profiles. Furthermore, the application of this scaffold to targets beyond nAChRs remains a promising avenue for the discovery of novel therapeutics for a wide range of diseases. The foundational knowledge of its synthesis and pharmacology detailed in this guide will undoubtedly serve as a critical resource for these future endeavors.

References

-

History of nicotine. (2024). Link

-

Agarthimoole, R., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12, 189-199. Link

- Wilens, T. E., et al. (2006). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder.

- A Review on Synthesis of Nicotine. (2022). International Journal for Innovative Research in Multidisciplinary Field, 8(3), 1-5.

-

A-84,543. In Wikipedia. Retrieved January 4, 2026, from Link

-

Total enantioselective synthesis of (S)-Nicotine. (n.d.). Link

-

ABT-418. In Wikipedia. Retrieved January 4, 2026, from Link

- Ogunjirin, A., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Molecular Pharmacology, 88(5), 891-900.

- Decker, M. W., et al. (1995). Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease. CNS Drug Reviews, 1(4), 371-386.

- Brioni, J. D., et al. (1994). Anxiolytic-like effects of the novel cholinergic channel activator ABT-418. Journal of Pharmacology and Experimental Therapeutics, 271(1), 353-361.

- Bannon, A. W., et al. (1998). In vitro neuroprotective properties of the novel cholinergic channel activator (ChCA), ABT-418. Brain Research, 781(1-2), 123-129.

-

This compound synthesis. (n.d.). In ChemicalBook. Retrieved January 4, 2026, from Link

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.

-

Nicotinic agonist. In Wikipedia. Retrieved January 4, 2026, from Link

- Changeux, J. P. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3469.

- Tariot, P. N., et al. (2021). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. Journal of Alzheimer's Disease, 82(s1), S193-S202.

- Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245795.

-

3-(pyrrolidin-2-yl)pyridine. (n.d.). In ChemSynthesis. Retrieved January 4, 2026, from Link

-

Application of Bicyclic Pyrrolidine in Drug Development. (n.d.). In BLDpharm. Retrieved January 4, 2026, from Link

- Donnelly-Roberts, D. L., et al. (1996). In vitro neuroprotective properties of the novel cholinergic channel activator (ChCA), ABT-418. Brain Research, 719(1-2), 36-44.

- Synthesis, pharmacology, and biostructural characterization of novel α4β2 nicotinic acetylcholine receptor agonists. (2013). Journal of Medicinal Chemistry, 56(5), 2058-2071.

- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.

- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.

- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl

- Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(44), 8177-8179.

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC, 2005(i), 137-142.

- Facile synthesis and antiproliferative activity of new 3-cyanopyridines. (2019). Chemistry Central Journal, 13(1), 1-13.

- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2013). Molecules, 18(8), 9848-9865.

-

Acalabrutinib. (n.d.). In Pharmaffiliates. Retrieved January 4, 2026, from Link

-

(S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. (n.d.). In Clearsynth. Retrieved January 4, 2026, from Link

- (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (2023). Molbank, 2023(4), M1751.

-

(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. (n.d.). In ChemicalBook. Retrieved January 4, 2026, from Link

-

An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines. (2021). Molecules, 26(11), 3195.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2022). Molecules, 27(15), 4785.

-

Benzyl (S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. (n.d.). In Pharmaffiliates. Retrieved January 4, 2026, from Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. a-sense.pl [a-sense.pl]

- 4. ijirt.org [ijirt.org]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. [PDF] Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers | Semantic Scholar [semanticscholar.org]

"3-(Pyrrolidin-3-yl)pyridine" derivatives and analogs discovery

An In-depth Technical Guide to the Discovery of 3-(Pyrrolidin-3-yl)pyridine Derivatives and Analogs

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the this compound Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their inherent ability to interact with key biological targets in a specific and potent manner. The this compound core is a prime example of such a scaffold. Its unique combination of a saturated, three-dimensional pyrrolidine ring and an aromatic, hydrogen-bond-accepting pyridine ring has made it a cornerstone in the development of a new generation of therapeutics, particularly those targeting the central nervous system. The pyrrolidine ring is a feature in over 20 FDA-approved drugs, highlighting its significance.[1] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of this compound derivatives and analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: Deconstructing the Core Scaffold: A Tale of Two Rings

The pharmacological prowess of this compound lies in the distinct yet complementary properties of its two constituent heterocyclic rings. Understanding these individual contributions is fundamental to designing effective analogs.

The Pyrrolidine Moiety: A Gateway to Three-Dimensional Exploration

The non-planar, sp³-hybridized nature of the pyrrolidine ring is a significant asset in drug design.[2] Unlike flat aromatic systems, it allows for the exploration of three-dimensional space within a receptor's binding pocket, often leading to enhanced potency and selectivity.[2][3]

-

Stereochemistry and Puckering: The pyrrolidine ring possesses chiral centers, allowing for the synthesis of stereoisomers with potentially distinct biological profiles. The spatial orientation of substituents is critical, as different enantiomers can exhibit varied binding modes and efficacies.[2] Furthermore, the ring exists in various puckered conformations, and the choice of substituents can lock it into a specific conformation that is optimal for receptor binding.[2]

-

Vectorial Diversity: The pyrrolidine nitrogen can be readily substituted, providing a convenient vector for introducing additional functional groups to probe the pharmacophore space and optimize physicochemical properties.

The Pyridine Moiety: The Anchor for High-Affinity Interactions

The pyridine ring serves as a critical interaction point, particularly for receptors that recognize acetylcholine. Pyridine is the second most common heterocycle found in FDA-approved drugs and is known for its diverse biological activities.[4][5]

-

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. In the context of nicotinic acetylcholine receptors (nAChRs), this nitrogen has been shown to form a crucial hydrogen bond with a backbone NH group at the receptor's subunit interface.[6] This interaction is a cornerstone of the nicotinic pharmacophore.

-

Aromatic Interactions: The aromatic nature of the pyridine ring allows for favorable π-stacking or other non-covalent interactions with aromatic amino acid residues within the binding site.

-

Modulation of Physicochemical Properties: The basicity of the pyridine nitrogen (a key feature of nicotine itself) contributes to the overall solubility and pharmacokinetic profile of the molecule.[7][8]

Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The this compound scaffold is a well-established pharmacophore for neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide array of physiological and pathological processes.[9] These receptors, particularly the α4β2 subtype, are strongly associated with nicotine addiction, and modulating their activity is a key strategy for developing smoking cessation therapies.[6] Derivatives of this scaffold have been developed as highly selective agents for nAChRs containing β2 subunits.[10]

The discovery of potent and selective nAChR ligands, such as epibatidine analogs, has provided valuable tools for studying these receptors and has led to the development of therapeutics like varenicline.[11][12]

Part 2: The Discovery Engine: Synthesis and Structure-Activity Relationship (SAR)

The exploration of this compound analogs is driven by a synergistic interplay between synthetic chemistry and rigorous biological evaluation.

Synthetic Strategies: Building the Core and Its Analogs

Several robust synthetic methodologies have been developed to access the this compound core and its derivatives. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

-

1,3-Dipolar Cycloaddition: This is a classical and powerful method for constructing the five-membered pyrrolidine ring.[2] The reaction between an azomethine ylide (the 1,3-dipole) and an appropriate alkene (the dipolarophile) can provide highly functionalized and stereochemically defined pyrrolidines.[2][3]

-

Palladium-Catalyzed Hydroarylation: More recent advances have demonstrated that palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl halides can directly yield 3-aryl pyrrolidines.[13] This method offers a streamlined approach to a class of molecules with significant biological potential.[13]

-

Functionalization of Pre-formed Rings: An alternative approach involves starting with a pre-formed this compound and subsequently modifying the pyrrolidine nitrogen or the pyridine ring.[14]

Below is a generalized workflow for the discovery and initial evaluation of novel analogs.

Caption: A generalized workflow for the discovery of this compound analogs.

Decoding the Structure-Activity Relationship (SAR)

Systematic structural modification is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of the lead compounds.

-

Pyrrolidine Ring Substitutions: Adding substituents at the C3 or C4 positions can influence the molecule's interaction with the receptor. For instance, the stereochemistry of a methyl group at C3 can dramatically affect binding affinity.[2]

-

Pyridine Ring Modifications: The position and electronic nature of substituents on the pyridine ring can fine-tune the compound's potency and selectivity.[4][5][15] Studies have shown that introducing groups like methoxy (-OMe) or hydroxyl (-OH) can enhance antiproliferative activity in some pyridine derivatives, while bulky or halogen groups may decrease it.[4][5]

-

N-Substitution on the Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is a common point for modification. Altering the substituent here can impact everything from receptor subtype selectivity to metabolic stability.

The interplay of these modifications is complex, and successful drug discovery in this area relies on iterative cycles of design, synthesis, and testing.[15][16]

Part 3: Experimental Protocols: A Guide to In Vitro Characterization

The following protocols represent a standard cascade for characterizing novel this compound derivatives targeting nAChRs.

Protocol 1: α4β2 nAChR Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the inhibitory constant (Kᵢ) of test compounds for the α4β2 nAChR.

Materials:

-

Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs.

-

[³H]-Epibatidine or [³H]-Cytisine (Radioligand).

-

Test compounds dissolved in DMSO.

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Non-specific binding control: Nicotine (100 µM).

-

96-well filter plates (e.g., Millipore MultiScreenHTS-FB).

-

Scintillation fluid and a microplate scintillation counter.

Methodology:

-

Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Plate Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

For total binding wells, add 50 µL of Assay Buffer.

-

For non-specific binding wells, add 50 µL of 100 µM Nicotine.

-

For test compound wells, add 50 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM).

-

-

Radioligand Addition: Add 50 µL of [³H]-Epibatidine (at a final concentration approximately equal to its K𝘥, e.g., 0.2 nM) to all wells.

-

Membrane Addition: Add 50 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.

-

Incubation: Incubate the plates at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

-

Harvesting: Harvest the contents of the wells onto the filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess nicotine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

-

Protocol 2: Calcium Flux Functional Assay

This assay measures the functional activity of compounds by detecting changes in intracellular calcium levels upon nAChR activation in a cell line expressing the receptor and a calcium-sensitive fluorescent dye.

Objective: To determine if test compounds act as agonists (measuring EC₅₀) or antagonists (measuring IC₅₀) at the α4β2 nAChR.

Materials:

-

Cell line stably expressing human α4β2 nAChRs (e.g., SH-EP1-hα4β2).

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist control: Acetylcholine or Nicotine.

-

Antagonist control: Dihydro-β-erythroidine (DHβE).

-

A fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare the Fluo-4 AM dye solution according to the manufacturer's instructions.

-

Remove the growth medium from the cells and add 100 µL of the dye solution to each well.

-

Incubate the plate for 1 hour at 37°C.

-

-

Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.

-

Assay Procedure (on the plate reader):

-

Agonist Mode:

-

Place the cell plate and a compound plate (containing serial dilutions of the test compound) into the plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument automatically adds a defined volume (e.g., 50 µL) of the test compound to the cell plate.

-

Record the change in fluorescence over time (typically 2-3 minutes).

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compound for 15-30 minutes.

-

Establish a baseline fluorescence reading.

-

Add a concentration of a known agonist (e.g., Acetylcholine at its EC₈₀) to all wells.

-

Record the change in fluorescence over time.

-

-

-

Data Analysis:

-

Agonist Mode: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy (Eₘₐₓ).

-

Antagonist Mode: Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀.

-

Part 4: Data Interpretation and Visualization

Clear presentation of data is essential for making informed decisions in a drug discovery program.

Quantitative Data Summary

The following table illustrates how data for a series of hypothetical this compound analogs might be presented.

| Compound ID | R¹ (Pyrrolidine-N) | R² (Pyridine-C5) | α4β2 Binding Kᵢ (nM)[11] | α4β2 Functional EC₅₀ (nM) | % Efficacy (vs. Nicotine) |

| Parent | -H | -H | 5.2 | 150 | 100% (Full Agonist) |

| Analog-1 | -CH₃ | -H | 1.8 | 45 | 105% (Full Agonist) |

| Analog-2 | -H | -Cl | 25.6 | > 10,000 | < 5% (Antagonist) |

| Analog-3 | -CH₃ | -OCH₃ | 0.9 | 80 | 65% (Partial Agonist) |

| Analog-4 | -Cyclopropyl | -H | 3.1 | 95 | 98% (Full Agonist) |

Visualizing Key Pharmacophoric Interactions

Understanding how the scaffold docks into the receptor binding site is crucial for rational drug design.

Caption: Key pharmacophoric interactions of the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel modulators of nAChRs and other biological targets. Its inherent three-dimensionality and key pharmacophoric features provide a robust platform for generating compounds with high affinity and selectivity. Future research will likely focus on developing ligands with even greater subtype selectivity to minimize off-target effects, as well as exploring novel therapeutic applications beyond smoking cessation, including the treatment of cognitive disorders, pain, and inflammation. The integration of computational modeling with advanced synthetic strategies will undoubtedly accelerate the discovery of the next generation of therapeutics derived from this privileged scaffold.

References

-

Abreo, M. A., et al. (2005). Novel Pyridyl Ring C5 Substituted Analogues of Epibatidine and 3-(1-Methyl-2(S)- pyrrolidinylmethoxy)pyridine (A-84543) as Highly Selective Agents for Neuronal Nicotinic Acetylcholine Receptors Containing β2 Subunits. Journal of Medicinal Chemistry, 48(6), 1721-1724. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169-4194. [Link]

-

Sloan, J. W., et al. (1984). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 27(9), 1165-1175. [Link]

-

Hale, J. J., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 6(5), 550-555. [Link]

-

López-López, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Pawar, S. S., & Kuchekar, B. S. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(3), 1-10. [Link]

-

Alchemist-chem. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. [Link]

-

Poyraz, İ., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 123456. [Link]

-

López-López, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

-

Navarro, H. A., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(17), 5432-5440. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

ResearchGate. Structure activity relationship. [Link]

-

Obniska, J., & Rapacz, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3323. [Link]

-

Hossain, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196. [Link]

-

Xiu, X., et al. (2009). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 106(28), 11773-11778. [Link]

-

Wikipedia. Nicotine. [Link]

-

Wang, C., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4596. [Link]

-

King, A. H. (2004). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Drug Development Research, 61(2), 123-132. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]

- 15. Document: Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-... - ChEMBL [ebi.ac.uk]

- 16. researchgate.net [researchgate.net]

The 3-(Pyrrolidin-3-yl)pyridine Scaffold: A Privileged Core for Modulating Nicotinic Acetylcholine Receptors

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 3-(pyrrolidin-3-yl)pyridine core is a foundational scaffold in modern medicinal chemistry, most notably for its role in the development of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive pharmacological profile of this privileged structure, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this core, explore its detailed interactions with nAChR subtypes, dissect the critical structure-activity relationships that govern its biological effects, and provide validated, step-by-step experimental protocols for its characterization. This document aims to serve as a practical and authoritative resource, bridging fundamental chemistry with advanced pharmacological insights to accelerate the discovery of novel therapeutics targeting the cholinergic system.

Introduction: The Significance of the this compound Core

The this compound motif is a key structural element in several clinically and preclinically significant compounds. Its prominence arises from its ability to mimic the essential pharmacophoric features of the endogenous neurotransmitter acetylcholine, while offering a rigidified and synthetically tractable framework. This core structure has been extensively utilized in the design of ligands targeting nAChRs, a diverse family of ligand-gated ion channels integral to a wide array of physiological processes in both the central and peripheral nervous systems.[1]

Prominent examples of drugs and clinical candidates built upon this scaffold include Varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation, and ABT-594, a potent analgesic that progressed to clinical trials. The therapeutic success and potential of these molecules underscore the importance of a deep and nuanced understanding of the this compound core's pharmacological profile.

Synthetic Strategies for the this compound Core

Accessing the this compound core and its derivatives can be achieved through several synthetic routes. The choice of strategy often depends on the desired substitution patterns and stereochemistry.

A common approach involves the construction of the pyrrolidine ring onto a pre-functionalized pyridine. For instance, a pyridine derivative can be reacted with a suitable pyrrolidine precursor via nucleophilic substitution.[2] Alternatively, multi-step syntheses can be employed to build both the pyridine and pyrrolidine rings from simpler starting materials, allowing for greater structural diversity.[2]

More advanced methods, such as palladium-catalyzed hydroarylation of pyrrolines, offer a direct route to 3-aryl pyrrolidines and can be adapted for the synthesis of 3-(pyridin-3-yl)pyrrolidine.[3][4][5] This method provides a powerful tool for accessing a variety of analogs for structure-activity relationship studies.

A representative synthetic scheme for a derivative is the debenzylation of 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine to yield 3-(3-Pyrrolidinyl)pyridine.[6]

Pharmacological Profile: Targeting Nicotinic Acetylcholine Receptors

The primary pharmacological targets of compounds containing the this compound core are the nAChRs. These receptors are pentameric ion channels composed of various combinations of α and β subunits, with the α4β2 subtype being the most abundant in the brain and a key mediator of nicotine's addictive effects.

Mechanism of Action at α4β2 nAChRs

Derivatives of the this compound scaffold, such as Varenicline, exhibit a dual mechanism of action at the α4β2 nAChR. They act as partial agonists, binding to the receptor and eliciting a submaximal response compared to the full agonist, nicotine. This partial agonism is thought to reduce cravings and withdrawal symptoms during smoking cessation.[7][8] Simultaneously, by occupying the binding site, they act as antagonists in the presence of nicotine, blocking its ability to bind and produce its rewarding effects.[7][8]

nAChR Subtype Selectivity

A hallmark of many this compound-based ligands is their high affinity and selectivity for the α4β2 nAChR subtype over other nAChR subtypes, such as α3β4 and the homomeric α7.[6][9] This selectivity is crucial for minimizing off-target effects and achieving a desirable therapeutic window. For example, Varenicline displays significantly higher affinity for α4β2 nAChRs compared to other subtypes.[7]

Downstream Signaling Pathways

Activation of nAChRs by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events. These can include the modulation of neurotransmitter release (e.g., dopamine in the mesolimbic pathway), and the activation of various protein kinases such as Protein Kinase C (PKC) and extracellular signal-regulated kinases (ERK/MAPK).[7][10] These pathways are implicated in a range of cellular processes, including neuronal survival, synaptic plasticity, and gene expression.[8]

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is highly dependent on their structural features. Systematic modifications to both the pyridine and pyrrolidine rings have provided valuable insights into the SAR of this scaffold.

-

Pyrrolidine Ring: The stereochemistry of the pyrrolidinyl moiety is often critical for high affinity. For many potent ligands, the (S)-configuration at the 2-position of the pyrrolidine ring is preferred.[10][11] N-methylation of the pyrrolidine nitrogen can also influence potency and selectivity.[12]

-

Pyridine Ring: Substitution on the pyridine ring can dramatically affect both binding affinity and functional activity.[10][13][14] For example, the introduction of a chlorine atom at the 2-position of the pyridine ring in some analogs has been shown to enhance affinity.[13]

-

Linker: The nature of the linkage between the pyridine and pyrrolidine rings is another important determinant of activity. Ether linkages, as seen in some analogs, have proven to be effective.[10]

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected this compound derivatives at the α4β2 nAChR.

| Compound | Modification | nAChR Subtype | Ki (nM) | EC50 (µM) | Efficacy (% of ACh) | Reference(s) |

| Varenicline | Bicyclic azepine fused to pyrazine | α4β2 | ~0.4 | - | Partial Agonist | [7] |

| ABT-594 | 2-chloro-5-((R)-azetidin-2-ylmethoxy)pyridine | α4β2 | ~0.04 | - | Agonist | [9] |

| Cytisine | Tricyclic quinolizidine | α4β2 | ~2.0 | - | Partial Agonist | [7] |

| A-84543 | 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | α4β2 | ~1.9 | - | Agonist | [6] |

| (S)-1 | 5-substituted A-84543 analog | α4β2 | 0.85 | - | - | [6] |

Experimental Protocols for Pharmacological Characterization

A thorough pharmacological characterization of this compound derivatives involves a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay for nAChR Affinity (Ki)

This assay measures the affinity of a test compound for a specific nAChR subtype by assessing its ability to displace a radiolabeled ligand. [³H]-Epibatidine is a commonly used radioligand due to its high affinity for several nAChR subtypes.[4][15][16]

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the desired human nAChR subtype (e.g., α4β2).[15]

-

Incubation: Incubate the cell membranes with a fixed concentration of [³H]-epibatidine (e.g., 100 pM) and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

-

Equilibration: Allow the binding to reach equilibrium by incubating for a sufficient duration (e.g., 4 hours at room temperature).[15]

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-treated with polyethylenimine.[15]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity (EC50 and Efficacy)

This technique directly measures the ion flow through nAChRs in response to agonist application, providing information on both the potency (EC50) and efficacy of a compound.[3][5][17][18][19]

Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the nAChR subtype of interest.

-

Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.[3]

-

Whole-Cell Configuration: Establish a gigaohm seal between the micropipette and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.[17]

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 to -70 mV.[3]

-

Agonist Application: Apply varying concentrations of the test compound using a rapid perfusion system and record the resulting inward currents.

-

Data Analysis: Plot the peak current amplitude against the agonist concentration to generate a concentration-response curve. Fit the curve to determine the EC50 and the maximal response (efficacy) relative to a full agonist like acetylcholine.

Neurotransmitter Release Assay

This assay assesses the functional consequence of nAChR activation by measuring the release of a neurotransmitter, such as dopamine, from cells. PC12 cells, which endogenously express nAChRs and release dopamine upon stimulation, are a suitable model system.[7][8][20][21][22]

Protocol:

-